molecular formula C10H10O3 B1586482 Methyl 2,3-dihydrobenzofuran-5-carboxylate CAS No. 588702-80-1

Methyl 2,3-dihydrobenzofuran-5-carboxylate

Cat. No.: B1586482
CAS No.: 588702-80-1
M. Wt: 178.18 g/mol
InChI Key: QPGLJPYOFQPEEE-UHFFFAOYSA-N
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Description

Methyl 2,3-dihydrobenzofuran-5-carboxylate (MDBF-5-C) is a heterocyclic compound with a molecular weight of 218.27 g/mol. It is a member of the benzofuran family, which is a class of organic compounds that contain a benzene ring fused to a five-membered ring. MDBF-5-C has numerous applications in the scientific research field, ranging from synthesis to biochemical and physiological effects.

Scientific Research Applications

Synthesis Techniques

Methyl 2,3-dihydrobenzofuran-5-carboxylate is involved in various synthesis techniques. For instance, it plays a role in the facile synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids, achieved through electrochemical aryl radical generation and cyclization followed by carboxylation of 2-allyloxybromobenzenes (Senboku, Michinishi, & Hara, 2011). Additionally, it is used in the synthesis of furo[2,3-b]pyridines, as demonstrated in a study where 4,5-dibenzoyl-1H-pyrrole-2,3-diones reacted with methyl 5-aminofuran-2-carboxylate (Antonov, Dmitriev, & Maslivets, 2021).

Biological Applications

This compound derivatives have shown potential in biological applications. For example, dihydrobenzofuran lignans derived from it have been evaluated for antitumor activity, exhibiting promising results against leukemia and breast cancer cell lines (Pieters et al., 1999). These lignans represent a new class of antimitotic and potential antitumor agents that inhibit tubulin polymerization.

Antimicrobial Properties

Research has also investigated the antimicrobial properties of compounds derived from this compound. For instance, a study on thiazolo[4,5-d]pyrimidines starting from ethyl 4-amino-2,3-dihydro-3-methyl-2-thioxothiazole-5-carboxylate showed significant inhibitory effect against certain Gram-positive bacteria and yeasts (Balkan, Urgun, & Özalp, 2001).

Anti-Inflammatory and Antiangiogenic Effects

In the realm of anti-inflammatory research, a series of 2,3-dihydrobenzofuran-5-acetic acids and related compounds were prepared, with some showing potent anti-inflammatory activity in preliminary screening tests (Hirose, Kuriyama, Kato, & Toyoshima, 1976). Furthermore, synthetic dihydrobenzofuran lignans displayed pronounced antiangiogenic activity in the chorioallantoic membrane assay (Apers et al., 2002).

Synthesis of Dihydrobenzofuran-Based Scaffolds

This compound is also pivotal in synthesizing complex molecular structures. A biocatalytic strategy for synthesizing stereochemically rich 2,3-dihydrobenzofurans, demonstrating high diastereo- and enantioselectivity, was reported, expanding the biocatalytic toolbox for asymmetric C-C bond transformations (Vargas, Khade, Zhang, & Fasan, 2019).

Mechanism of Action

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Methyl 2,3-dihydrobenzofuran-5-carboxylate is an area that requires further investigation . Factors such as temperature, pH, and the presence of other molecules can potentially affect the activity of the compound.

Properties

IUPAC Name

methyl 2,3-dihydro-1-benzofuran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-10(11)8-2-3-9-7(6-8)4-5-13-9/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGLJPYOFQPEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384894
Record name methyl 2,3-dihydrobenzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588702-80-1
Record name methyl 2,3-dihydrobenzofuran-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2,3-dihydrobenzofuran-5-carboxylic acid (3.96 g, 24.1 mmol) in MeOH (200 mL) is added concentrated sulfuric acid (0.5 mL). The mixture is heated to reflux for 24 h. The mixture is cooled to rt, followed by the addition of solid sodium bicarbonate. The reaction mixture is concentrated in vacuo, and the remaining residue is partitioned between EtOAc and water. The aqueous layer is extracted with EtOAc, and the combined organic layers are dried (MgSO4), filtered and concentrated in vacuo to afford 4.22 g (98%) of methyl 2,3-dihydrobenzofuran-5-carboxylate as a white solid. 1H NMR (400 MHz, CDCl3) δ 7.93-7.89, 6.82, 4.69, 3.86, 3.28.
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of discovering this new Methyl 2,3-dihydrobenzofuran-5-carboxylate derivative?

A1: This newly identified compound, while structurally similar to other radstrictins, expands the chemical diversity within this family. Although it did not exhibit antimicrobial activity against bovine mastitis pathogens [], its discovery highlights the Atacama Desert's potential as a source of novel chemical entities. Further research could explore its activity against other targets or its potential as a scaffold for synthetic modification.

Q2: What analytical techniques were crucial in characterizing this novel compound?

A2: The researchers employed a combination of high-resolution liquid chromatography-mass spectrometry (HR-LCMS) alongside one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure of the isolated compound []. These techniques provided crucial information about the compound's molecular weight, elemental composition, and connectivity of atoms within the molecule.

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